4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid
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Overview
Description
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is an organic compound with the chemical formula C14H14N4O4. It is a white crystalline solid that is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but only slightly soluble in water . This compound is widely used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid involves multiple steps. Initially, 2,6-diamino-1,4-dihydro-4-oxo-5-pyrimidine is synthesized through an appropriate synthetic route. This intermediate is then condensed with 3-cyanopropanone to obtain the desired intermediate. Further reactions and processing of this intermediate yield this compound . Industrial production methods typically involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid is extensively used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound is used in biochemical assays and studies involving enzyme interactions.
Medicine: Research on this compound includes its potential therapeutic applications and interactions with biological targets.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid can be compared with other similar compounds, such as:
Formamide, N-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)-: This compound has similar structural features but different functional groups.
2,5,6-Triaminopyrimidin-4(3H)-one: Another compound with a pyrimidine core but different substituents.
2-amino-5,8-dihydro-4,6,7(3H)-Pteridinetrione: A compound with a similar ring structure but different functional groups.
This compound stands out due to its unique combination of functional groups and its specific applications in various fields of research.
Properties
IUPAC Name |
4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c15-11-10(12(20)18-14(16)17-11)9(19)6-3-7-1-4-8(5-2-7)13(21)22/h1-2,4-5H,3,6H2,(H,21,22)(H5,15,16,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZJTMNMYYOHSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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